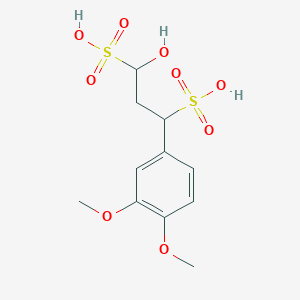![molecular formula C6H16O9S2 B14490280 [(2R,3S)-3-(hydroxymethyl)oxiran-2-yl]methanol;methanesulfonic acid CAS No. 63621-94-3](/img/structure/B14490280.png)
[(2R,3S)-3-(hydroxymethyl)oxiran-2-yl]methanol;methanesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2R,3S)-3-(hydroxymethyl)oxiran-2-yl]methanol;methanesulfonic acid is a compound that features an oxirane ring with a hydroxymethyl group and a methanol group attached to it
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S)-3-(hydroxymethyl)oxiran-2-yl]methanol;methanesulfonic acid typically involves the reaction of an epoxide with methanesulfonic acid under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired stereochemistry and yield of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
[(2R,3S)-3-(hydroxymethyl)oxiran-2-yl]methanol;methanesulfonic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary alcohols. Substitution reactions can lead to a wide range of products depending on the nucleophile used.
Applications De Recherche Scientifique
[(2R,3S)-3-(hydroxymethyl)oxiran-2-yl]methanol;methanesulfonic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which [(2R,3S)-3-(hydroxymethyl)oxiran-2-yl]methanol;methanesulfonic acid exerts its effects involves interactions with molecular targets and pathways. The oxirane ring can react with nucleophiles, leading to the formation of covalent bonds with biomolecules. This reactivity is the basis for its potential biological and therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(2R,3S)-3-(hydroxymethyl)oxiran-2-yl]methanol
- [(2R,3S)-3-(hydroxymethyl)oxiran-2-yl]methanol;hydrochloric acid
- [(2R,3S)-3-(hydroxymethyl)oxiran-2-yl]methanol;sulfuric acid
Uniqueness
[(2R,3S)-3-(hydroxymethyl)oxiran-2-yl]methanol;methanesulfonic acid is unique due to the presence of the methanesulfonic acid group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
63621-94-3 |
|---|---|
Formule moléculaire |
C6H16O9S2 |
Poids moléculaire |
296.3 g/mol |
Nom IUPAC |
[(2R,3S)-3-(hydroxymethyl)oxiran-2-yl]methanol;methanesulfonic acid |
InChI |
InChI=1S/C4H8O3.2CH4O3S/c5-1-3-4(2-6)7-3;2*1-5(2,3)4/h3-6H,1-2H2;2*1H3,(H,2,3,4)/t3-,4+;; |
Clé InChI |
NIRNONQHUZJJRM-NDXJVULZSA-N |
SMILES isomérique |
CS(=O)(=O)O.CS(=O)(=O)O.C([C@@H]1[C@@H](O1)CO)O |
SMILES canonique |
CS(=O)(=O)O.CS(=O)(=O)O.C(C1C(O1)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




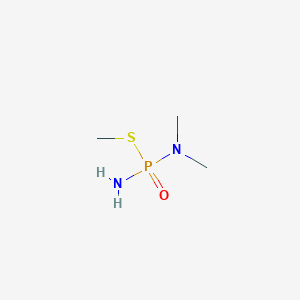
![11,11-Dibromobicyclo[8.1.0]undecane](/img/structure/B14490210.png)
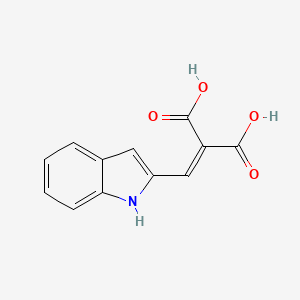
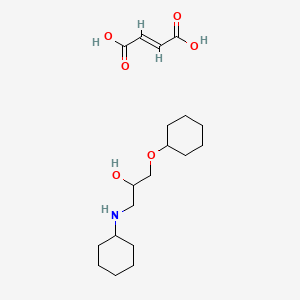
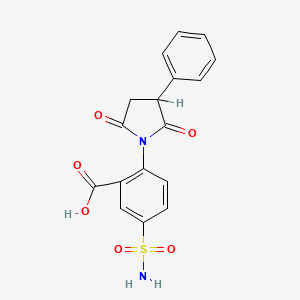
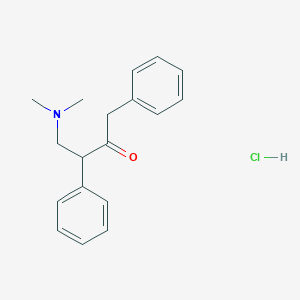
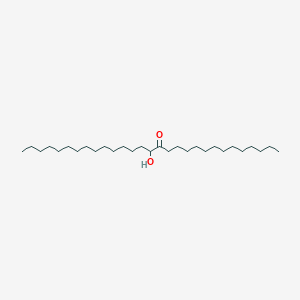
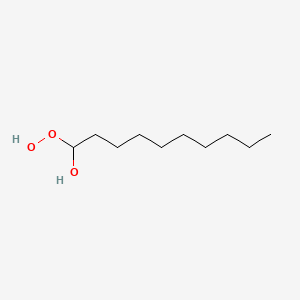
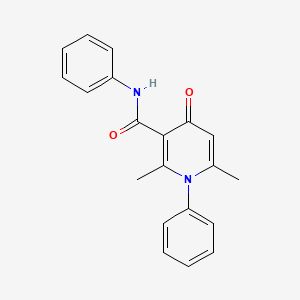
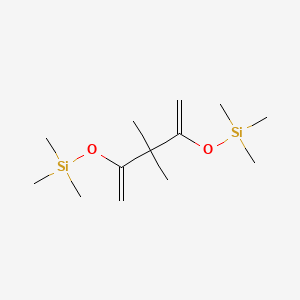
![Methyl 7-[2-(hydroxymethyl)-3,6-dimethoxyphenyl]heptanoate](/img/structure/B14490268.png)
